molecular formula C5H7N3 B123231 2,6-Diaminopyridine CAS No. 141-86-6

2,6-Diaminopyridine

Cat. No. B123231
CAS RN: 141-86-6
M. Wt: 109.13 g/mol
InChI Key: VHNQIURBCCNWDN-UHFFFAOYSA-N
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Description

2,6-Diaminopyridine (DAP) is a compound that has been extensively studied due to its ability to form various supramolecular structures and complexes. It is known for its fluorescent sensing capabilities, hydrogen bonding potential, and its role in the formation of organic salts with carboxylic acids . The compound has been utilized in the synthesis of novel molecules and has been shown to exhibit interesting photophysical behavior .

Synthesis Analysis

The synthesis of derivatives of 2,6-diaminopyridine has been reported through various methods. For instance, novel 2-ureido-4-ferrocenylpyrimidines were synthesized from iodoferrocene in a three-step reaction sequence, where 2,6-diaminopyridine was used as a complementary molecule for molecular recognition . Another study reported the synthesis of a pyridine-2,6-dicarboxamide derivative, which was characterized by several analytical techniques . Additionally, a new route to 6-substituted 2,3-diaminopyridines was developed, showcasing the versatility of diaminopyridine derivatives in synthesizing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 2,6-diaminopyridine and its derivatives has been elucidated using various techniques such as X-ray diffraction, NMR spectroscopy, and theoretical calculations. For example, the crystal structure of a 1:1 adduct with 2-nitrobenzoic acid revealed a chain polymer structure formed through hydrogen bonding . The structure of organic salts assembled from 2,6-diaminopyridine with different carboxylic acids showed extensive hydrogen bonding and other nonbonding interactions, contributing to the formation of 2D/3D structures .

Chemical Reactions Analysis

2,6-Diaminopyridine participates in a variety of chemical reactions, often involving hydrogen bonding. It has been shown to form complexes with metals, as seen in dinuclear and trinuclear complexes with Cr and Mo, which exhibit magnetic anisotropy due to quadruple bonds . The compound also forms adducts with nitro-substituted aromatic carboxylic acids through proton transfer, resulting in hydrogen-bonded chain polymer structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diaminopyridine derivatives have been characterized by their melting points, elemental analysis, and spectroscopic data. The compound's ability to form hydrogen bonds with various guests has been demonstrated, which is crucial for its sensing and recognition properties . The photophysical behavior of DAP has been studied in different solvents and pH conditions, revealing intramolecular proton transfer effects and the formation of inclusion complexes with β-cyclodextrin . The compound's crystalline forms have been analyzed, showing concomitant polymorphism and the influence of hydrogen bonding on crystal packing .

Scientific Research Applications

Pharmaceutical and Hair Dye Intermediate

2,6-Diaminopyridine is utilized extensively as a pharmaceutical intermediate and as a coupler in hair dyes. Its solubility in protic solvents and selective N-methylation makes it a valuable compound in organic chemistry, particularly for the synthesis of secondary amines (Nabati & Mahkam, 2014).

Impact on Physical, Thermal, and Spectral Properties

Research shows that biofield treatment can significantly alter the physical, thermal, and spectral properties of 2,6-Diaminopyridine. These changes include decreased intensity in X-ray diffraction peaks, altered unit cell volume and molecular weight, and modified melting temperatures, indicating potential applications in materials science and pharmaceuticals (Trivedi et al., 2015).

Corrosion Inhibition

2,6-Diaminopyridine shows effective synergistic corrosion inhibition properties for mild steel in acidic solutions. This application is crucial in the field of material science, particularly in protecting metals from corrosion (Qiang et al., 2016).

Molecular Imprinting and Electrochemical Sensing

The compound has been used in the development of molecular imprinting-electrochemical sensors for detecting diaminopyridine derivatives in hair dyes. This highlights its potential in analytical chemistry and sensor technology (Zhao & Hao, 2015).

Photophysical Behavior and Proton Transfer Effects

Studies of 2,6-Diaminopyridine in various solvents indicate significant red shifts in absorption and emission maxima due to intramolecular proton transfer, suggesting its utility in developing photophysical materials (Prabhu et al., 2009).

Fluorescence Sensing

2,6-Diaminopyridine acts as a simple fluorescent sensor for theobromine, offering applications in food and pharmaceutical analysis (Mahapatra et al., 2009).

Noble Metal Ion Recovery

The compound is effective in the solvent extraction and polymer membrane separation of noble metal ions like gold and silver from aqueous solutions, presenting applications in waste management and resource recovery (Bożejewicz et al., 2021).

Electrocatalysis

2,6-Diaminopyridine-based network polymers have been used as non-precious-metal catalysts in oxygen reduction, indicating its potential in energy conversion technologies (Zhao et al., 2012).

Safety And Hazards

2,6-Diaminopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Research on 2,6-Diaminopyridine is ongoing, with studies exploring its potential in various applications. For instance, it has been used in the development of self-healing polyurethanes . Other research has focused on the excellent toughening of 2,6-Diaminopyridine derived Poly (Urethane Urea) via dynamic cross-linkages . Another study discusses the potential of 2,6-Diaminopyridine-based polyurea as an advanced material .

properties

IUPAC Name

pyridine-2,6-diamine
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InChI

InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VHNQIURBCCNWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7N3
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Related CAS

25168-43-8
Record name Poly(2,6-diaminopyridine)
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DSSTOX Substance ID

DTXSID0040127
Record name 2,6-Diaminopyridine
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Molecular Weight

109.13 g/mol
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Physical Description

Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS]
Record name 2,6-Diaminopyridine
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Product Name

2,6-Diaminopyridine

CAS RN

141-86-6
Record name 2,6-Diaminopyridine
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Record name 2,6-Pyridinediamine
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Record name Pyridine-2,6-diyldiamine
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Record name 2,6-DIAMINOPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,630
Citations
DP Singh, V Malik, K Kumar, C Sharma… - Spectrochimica Acta Part …, 2010 - Elsevier
Condensation reaction of 2,6-diaminopyridine with isatin in the presence of divalent metal ions results in the formation of the macrocyclic complexes of the type [M(C 26 H 16 N 8 )X 2 ], …
Number of citations: 61 www.sciencedirect.com
IA Morkan, K Güven, S Özkar - Journal of organometallic chemistry, 2004 - Elsevier
Photolysis of hexacarbonylchromium(0) in the presence of 2,6-diaminopyridine in toluene solution at 10 C yields pentacarbonyl(2,6-diaminopyridine)chromium(0), which could be …
Number of citations: 23 www.sciencedirect.com
IM Khan, A Ahmad, MF Ullah - Journal of Photochemistry and Photobiology …, 2011 - Elsevier
A proton-transfer (charge transfer) complex formed on the reaction between 2,6-diaminopyridine (donor) and picric acid (acceptor) was synthesized and characterized by FTIR, 1 H NMR…
Number of citations: 106 www.sciencedirect.com
RM Alghanmi, MM Habeeb - Journal of Molecular Liquids, 2013 - Elsevier
Charge transfer complex formation between 2,6-diaminopyridine (2,6-DAP) as the electron donor, proton acceptor, with chloranilic acid (CLA) as the π-electron acceptor, proton donor, …
Number of citations: 38 www.sciencedirect.com
J Flock, A Suljanovic, A Torvisco… - … A European Journal, 2013 - Wiley Online Library
Stabilization of the central atom in an oxidation state of zero through coordination of neutral ligands is a common bonding motif in transition‐metal chemistry. However, the stabilization …
DI Tofiq, HQ Hassan, KA Abdalkarim - Arabian Journal of Chemistry, 2021 - Elsevier
The solvent-free conditions were employed to synthesise symmetrical Schiff base ligand from 2,6-diaminopyridine with cinnamaldehyde in (1 min) with a fair yield utilizing formic acid as …
Number of citations: 11 www.sciencedirect.com
J Bernstein, B Stearns, E Shaw… - Journal of the American …, 1947 - ACS Publications
Of the pyridine derivatives reported in the previous paper2 in this series, only 2, 6-diamino-pyridine showed any appreciable antiparasitic activity when tested against P. lophurae in …
Number of citations: 110 pubs.acs.org
IM Khan, S Shakya, N Singh - Journal of Molecular Liquids, 2018 - Elsevier
Charge transfer complex (CT complex) of donor, 2,6-diaminopyridine (DAP) and π- acceptor, oxalic acid (OA) has been synthesized in acetonitrile at room temperature. The CT complex …
Number of citations: 58 www.sciencedirect.com
S Mondal, D Dinda, B Kumar Shaw… - The Journal of Physical …, 2016 - ACS Publications
Graphene oxide (GO) is functionalized by 2,6-diaminopyridine (DAP) to invoke a superior optical property. Temperature-dependent photoluminescence has been carried out to …
Number of citations: 15 pubs.acs.org
D Michael P áMingos, JP Andrew - Journal of the Chemical Society …, 1996 - pubs.rsc.org
The crystal structure of {[Pt(HL)(dppe)]·NC5H3(NH2)2-2,6}2[H3L = 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, orotic acid, dppe = 1,2-bis(diphenylphosphino)ethane] has …
Number of citations: 50 pubs.rsc.org

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